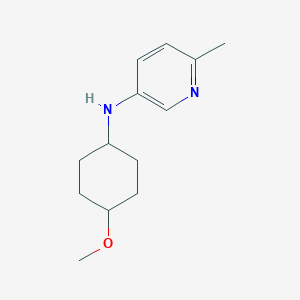![molecular formula C12H14ClNO3 B6631523 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)
3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as N-(3-chlorobenzoyl)-N-(2-methylbutyl)-glycine. This compound has been widely studied for its potential therapeutic applications, particularly for its anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory process, and their inhibition by 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid is believed to be responsible for its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid are mainly related to its anti-inflammatory and analgesic properties. It has been found to reduce the production of prostaglandins, which are known to play a key role in the inflammatory process. This reduction in prostaglandin production results in a decrease in inflammation and pain. Additionally, 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid has been found to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid in lab experiments is its well-established anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of various inflammatory and painful conditions. Additionally, its ability to inhibit the growth of cancer cells in vitro makes it a potential candidate for the treatment of cancer. However, one of the limitations of using 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the research on 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid. One potential direction is the further study of its anti-inflammatory and analgesic properties, particularly in the treatment of various inflammatory and painful conditions. Another potential direction is the further study of its potential use in the treatment of cancer, particularly in combination with other anticancer drugs. Additionally, the development of new synthetic methods for the production of 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid may lead to the discovery of new analogs with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid involves several steps. The first step involves the reaction between 3-chlorobenzoyl chloride and N-(2-methylbutyl)glycine to form the intermediate product, N-(3-chlorobenzoyl)-N-(2-methylbutyl)glycine methyl ester. This intermediate product is then hydrolyzed with sodium hydroxide to form the final product, 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid.
Applications De Recherche Scientifique
3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and painful conditions. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7(12(16)17)8(2)14-11(15)9-4-3-5-10(13)6-9/h3-8H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQOXIBCDHRYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)


![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)

![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)
![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)


![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
